molecular formula C15H10ClNO B8284190 6-(4-chloro-phenyl)-1H-quinolin-2-one

6-(4-chloro-phenyl)-1H-quinolin-2-one

Cat. No.: B8284190
M. Wt: 255.70 g/mol
InChI Key: DDAHZBNILFVNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-chloro-phenyl)-1H-quinolin-2-one is a useful research compound. Its molecular formula is C15H10ClNO and its molecular weight is 255.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

6-(4-chlorophenyl)-1H-quinolin-2-one

InChI

InChI=1S/C15H10ClNO/c16-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(18)17-14/h1-9H,(H,17,18)

InChI Key

DDAHZBNILFVNGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 22.7 g (0.101 mol) 6-bromo-1H-quinolin-2-one in 380 mL 1,4-dioxane and 380 mL MeOH is combined with 141.5 ml (0.283 ml) 2 M Na2CO3 solution and saturated with argon. Then 3.735 g (3.23 mmol) tetrakis-triphenyl-phosphane-palladium and 4-chlorophenylboric acid are added successively. The reaction mixture is heated to 110° C. for four hours and then evaporated down to a volume of 300 mL. 1.2 L water are added and the precipitate is filtered off. The solid is dried at 55° C. in the drying cupboard, washed with diisopropylether and dried again.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
141.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis-triphenyl-phosphane palladium
Quantity
3.735 g
Type
reactant
Reaction Step Three
Name
4-chlorophenylboric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
380 mL
Type
solvent
Reaction Step Four
Name
Quantity
380 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.